
Abiocine; DHSM; DST
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrostreptomycin is a derivative of streptomycin, belonging to the aminoglycoside class of antibiotics. It is known for its bactericidal properties and was primarily used in the treatment of tuberculosis. The compound acts by binding to the bacterial ribosome, leading to the synthesis of defective proteins and ultimately causing bacterial cell death .
准备方法
Synthetic Routes and Reaction Conditions: Dihydrostreptomycin is synthesized through the reduction of streptomycin. The reduction process involves the use of hydrogen gas in the presence of a palladium catalyst. This reaction converts the aldehyde group in streptomycin to a hydroxyl group, resulting in dihydrostreptomycin .
Industrial Production Methods: Industrial production of dihydrostreptomycin typically involves fermentation processes using the bacterium Streptomyces griseus. The fermentation medium often contains glucose and soyabean meal, which provide the necessary nutrients for bacterial growth and antibiotic production. The fermentation process is followed by extraction and purification steps to isolate dihydrostreptomycin .
化学反应分析
Types of Reactions: Dihydrostreptomycin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Dihydrostreptomycin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: As mentioned earlier, the reduction of streptomycin to dihydrostreptomycin involves hydrogen gas and a palladium catalyst.
Substitution: Substitution reactions can occur at the amino groups of dihydrostreptomycin, often using reagents like acyl chlorides or sulfonyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of dihydrostreptomycin, which may have altered biological activities .
科学研究应用
Dihydrostreptomycin has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Research on dihydrostreptomycin has provided insights into bacterial resistance mechanisms and the role of ribosomal proteins in protein synthesis.
Medicine: Although its use in humans has been limited due to ototoxicity, dihydrostreptomycin has been used in veterinary medicine to treat bacterial infections in animals.
Industry: The compound is used in the agricultural industry to control bacterial diseases in crops and honeybees
作用机制
Dihydrostreptomycin exerts its effects by binding to the S12 protein in the bacterial 30S ribosomal subunit. This binding interferes with the initiation complex between the mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. The result is the death of the bacterial cell. The compound is actively transported across the bacterial cell membrane, and its interaction with the ribosome is irreversible .
相似化合物的比较
Streptomycin: The parent compound of dihydrostreptomycin, also an aminoglycoside antibiotic, but with higher toxicity.
Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity but different side effect profiles.
Neomycin: Similar in structure and function but primarily used topically due to its toxicity when administered systemically.
Uniqueness: Dihydrostreptomycin is unique in its reduced toxicity compared to streptomycin, making it a preferable choice in certain applications. its use has been limited due to the development of bacterial resistance and its ototoxic effects .
属性
分子式 |
C21H41N7O12 |
|---|---|
分子量 |
583.6 g/mol |
IUPAC 名称 |
2-[3-(diaminomethylideneamino)-4-[(4R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,21-/m1/s1 |
InChI 键 |
ASXBYYWOLISCLQ-YIPNGZDRSA-N |
手性 SMILES |
CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O |
规范 SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


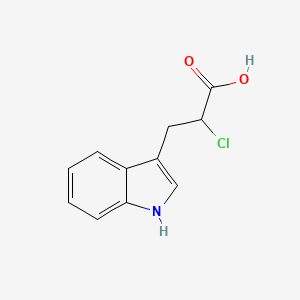
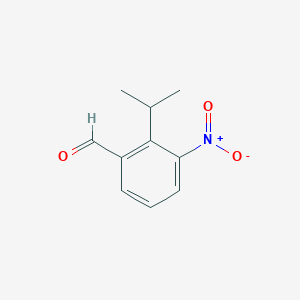
![2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid](/img/structure/B14786055.png)
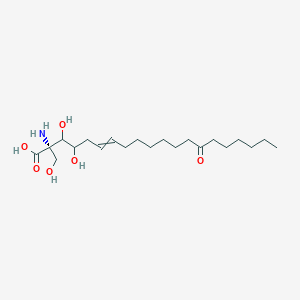
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14786072.png)
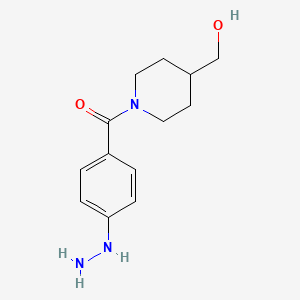
![5(4H)-Oxazolone, 2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylene]-](/img/structure/B14786079.png)
![Methyl 2-(piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14786087.png)
![2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide](/img/structure/B14786098.png)
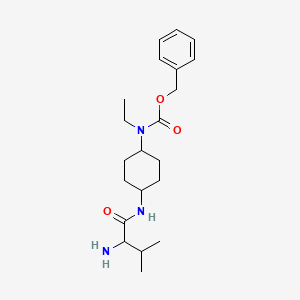
![N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14786102.png)
![Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)-](/img/structure/B14786106.png)
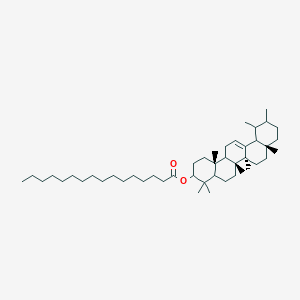
![Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14786134.png)
